Phenylsilanetriol
Overview
Description
Phenylsilanetriol is an organosilicon compound with the chemical formula C6H5Si(OH)3 It is a member of the silanetriol family, characterized by the presence of three hydroxyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylsilanetriol is typically synthesized through the hydrolysis of phenyltrichlorosilane (C6H5SiCl3). The reaction involves the addition of water to phenyltrichlorosilane, resulting in the formation of this compound and hydrochloric acid as a byproduct:
C6H5SiCl3 + 3H2O → C6H5Si(OH)3 + 3HCl
This reaction is usually carried out under controlled conditions to prevent the formation of unwanted byproducts and to ensure the complete hydrolysis of the starting material .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar hydrolysis process, often involving the use of emulsifiers and phase transfer catalysts to enhance the reaction efficiency and yield. The hydrolysis is typically conducted in an aqueous-organic biphasic system, where the phenyltrichlorosilane is dissolved in an organic solvent, and water is added to initiate the reaction .
Chemical Reactions Analysis
Types of Reactions: Phenylsilanetriol undergoes various chemical reactions, including condensation, oxidation, and substitution reactions. One notable reaction is the acid-catalyzed condensation, which leads to the formation of cyclic siloxanes. For example, the condensation of this compound can produce cis,trans-1,3,5-trihydroxy-1,3,5-triphenylcyclotrisiloxane .
Common Reagents and Conditions:
Condensation Reactions: Typically catalyzed by acids such as methanesulfonic acid (MSA) under mild conditions (e.g., room temperature).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and siloxane-based polymers. For instance, the condensation of this compound can yield poly(phenylsilsesquioxane) nanoparticles .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and polymers.
Medicine: Explored for its potential in drug delivery systems and as a component in medical coatings.
Mechanism of Action
The mechanism of action of phenylsilanetriol primarily involves its ability to form strong hydrogen bonds and undergo condensation reactions. These properties enable it to act as a cross-linking agent in polymerization processes, leading to the formation of stable siloxane networks. The molecular targets and pathways involved in its action include the interaction with hydroxyl groups and the formation of siloxane bonds .
Comparison with Similar Compounds
Phenylsilanetriol can be compared with other silanetriols and silanediols, such as:
Cyclohexylsilanetriol: Similar in structure but with a cyclohexyl group instead of a phenyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Phenylsilane: A simpler compound with a single phenyl group and three hydrogen atoms attached to silicon.
This compound stands out due to its unique combination of three hydroxyl groups and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
trihydroxy(phenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNATXRSJMIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
157374-41-9 | |
Record name | Phenylsilanetriol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157374-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10184547 | |
Record name | Phenylsilanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-74-3 | |
Record name | Phenylsilanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3047-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylsilanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylsilanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsilanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLSILANETRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNR46JQ8BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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